(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile Hydrochloride
Overview
Description
Synthesis Analysis
While specific synthesis methods for “(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile Hydrochloride” are not available, there are methods for synthesizing similar compounds. For instance, a concise synthesis of (2R,4R)-4-hydroxyproline and (2S,4S)-4-hydroxyproline has been developed from commercially available starting materials with excellent diastereoselectivity .
Scientific Research Applications
Synthon for Medicinal Applications
- Use as a Synthon: This compound is recognized for its utility in medicinal chemistry, particularly as a synthon in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors. N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, derivatives of this compound, are synthesized and used as intermediates for various medicinal applications (Singh & Umemoto, 2011).
Role in Dipeptidyl Peptidase IV Inhibition
- Molecular Modeling as DPP4 Inhibitor: In another study, molecular modeling and quantitative structure-activity relationship (QSAR) research have been conducted on this compound and its derivatives as DPP4 inhibitors. The study included molecular docking and dynamics simulation to understand the stability and binding orientation of these compounds (Arba et al., 2018).
Development of New Anti-diabetic Agents
- Synthesis and Evaluation for Type 2 Diabetes Treatment: Research on a series of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives has shown that these compounds act as DPP-4 inhibitors, which are significant in the treatment of type 2 diabetes. One compound from this series showed promising results in vivo, highlighting its potential as an anti-diabetic agent (Wang et al., 2013).
Insecticidal and Acaricidal Activities
- Potential in Pest Control: Some derivatives of this compound have been synthesized and evaluated for their insecticidal and acaricidal activities. They displayed significant effectiveness against certain pests, indicating their potential utility in agricultural pest control (Liu et al., 2012).
Fluorometric Applications
- Application in Fluorometry: The compound has been used in fluorometric determination methods. For example, its derivative 4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride was used in a fluorometric method for determining hydrogen peroxide concentrations (Okamoto, Inamasu, & Kinoshita, 1980).
Electrochemical Studies
- Anodic Fluorination Studies: Anodic fluorination of related compounds like 2-cyano-1-methylpyrrole has been studied, showcasing the compound's relevance in electrochemical research (Tajima, Ishii, & Fuchigami, 2001).
Properties
IUPAC Name |
(2S,4S)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2.ClH/c6-4-1-5(2-7)8-3-4;/h4-5,8H,1,3H2;1H/t4-,5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZBUMFLINUMEV-FHAQVOQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C#N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C#N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426844-77-1 | |
Record name | 2-Pyrrolidinecarbonitrile, 4-fluoro-, hydrochloride (1:1), (2S,4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=426844-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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